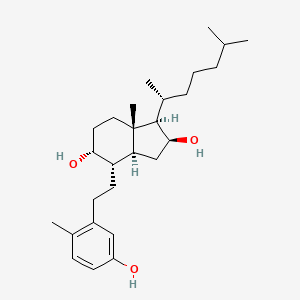

calicoferol B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,2S,3aS,4S,5R,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroindene-2,5-diol |

InChI |

InChI=1S/C27H44O3/c1-17(2)7-6-8-19(4)26-25(30)16-23-22(24(29)13-14-27(23,26)5)12-10-20-15-21(28)11-9-18(20)3/h9,11,15,17,19,22-26,28-30H,6-8,10,12-14,16H2,1-5H3/t19-,22+,23+,24-,25+,26+,27+/m1/s1 |

InChI Key |

XXLLTYLTCDARFZ-OHSNSYSLSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)O)CC[C@@H]2[C@@H](CC[C@]3([C@H]2C[C@@H]([C@@H]3[C@H](C)CCCC(C)C)O)C)O |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CCC2C(CCC3(C2CC(C3C(C)CCCC(C)C)O)C)O |

Synonyms |

(-)-calicoferol B calicoferol B |

Origin of Product |

United States |

Discovery and Isolation from Marine Organisms

Identification from Specific Marine Invertebrate Sources (e.g., Gorgonian Corals)

Calicoferol B is a natural product that has been identified from marine invertebrate sources. While the initial discovery of this compound is not extensively documented in readily available literature, its name strongly suggests an origin from a gorgonian coral of the genus Muricea, likely Muricea californica. researchgate.netsanctuarysimon.org This genus of gorgonians, commonly known as sea fans, is prevalent in the kelp forests of Southern California. nih.gov Gorgonian corals are a well-established source of a variety of bioactive steroids and secosteroids. nih.govmdpi.comnih.govresearchgate.net The identification of novel compounds like this compound from these organisms typically involves the collection of the coral, followed by extraction and chromatographic separation of its chemical constituents.

Isolation Methodologies from Complex Natural Matrices

The isolation of a pure compound such as this compound from a complex biological matrix like a gorgonian coral extract is a meticulous process. google.com Generally, this involves a series of chromatographic techniques to separate the compound of interest from a multitude of other metabolites. nih.govnih.gov

The initial step typically involves the extraction of the collected gorgonian coral tissue with an organic solvent, such as a mixture of methanol (B129727) and dichloromethane, to obtain a crude extract. This extract is then subjected to a preliminary fractionation using techniques like solvent partitioning. Further purification is achieved through repeated column chromatography over stationary phases like silica (B1680970) gel or Sephadex, employing a gradient of solvents to elute fractions of increasing polarity. google.com High-performance liquid chromatography (HPLC) is often the final step used to obtain the pure compound. nih.gov

Table 1: General Steps in the Isolation of Marine-Derived Secosteroids

| Step | Description |

| 1. Collection and Extraction | The marine organism (e.g., gorgonian coral) is collected and its tissues are extracted with organic solvents to yield a crude extract. |

| 2. Fractionation | The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity. |

| 3. Column Chromatography | The fractions are further separated using column chromatography with various stationary phases (e.g., silica gel). |

| 4. High-Performance Liquid Chromatography (HPLC) | Final purification to yield the pure compound is often achieved using normal-phase or reverse-phase HPLC. |

Structural Elucidation Strategies Employed in Discovery Phase (Focus on methodologies, not data)

Once a pure compound is isolated, its chemical structure must be determined. The structural elucidation of complex natural products like this compound relies heavily on a combination of spectroscopic techniques. nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. nih.govnih.govnih.govresearchgate.net A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to piece together the carbon skeleton and the placement of protons and functional groups. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to determine the molecular formula of the compound. Other spectroscopic methods, including infrared (IR) spectroscopy to identify functional groups and ultraviolet-visible (UV-Vis) spectroscopy to identify chromophores, also play a crucial role in the structural determination process. springernature.comresearchgate.net

Chemical Synthesis and Analog Generation

Total Synthesis Approaches to Calicoferol B

The first total synthesis of (-)-calicoferol B was a notable achievement in organic chemistry, providing a route to a molecule with potential biological activity. acs.orgnih.gov This endeavor required careful strategic planning to construct the complex carbon skeleton and control the stereochemistry.

A key strategy in the total synthesis of (-)-calicoferol B involves a convergent approach, where different parts of the molecule are synthesized separately before being joined together. nih.govresearchgate.net A critical step is the creation of the CD ring system of the secosteroid structure. nih.gov

One successful synthesis utilized a cyclozirconation product, prepared in an enantiomerically pure form, which was then converted into a key CD ring chiron. nih.govresearchgate.netacs.org This chiron serves as a crucial building block for the subsequent steps.

The concept of the chiral pool is central to the efficient synthesis of enantiomerically pure molecules like this compound. wikipedia.orgnumberanalytics.com The chiral pool consists of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnumberanalytics.com By using a starting material from the chiral pool, chemists can incorporate a specific stereocenter into the target molecule from the outset, avoiding the need for complex resolution or asymmetric synthesis steps later on. wikipedia.org In the synthesis of complex natural products, chiral pool materials serve as chiral sources, devices, and inducers. mdpi.com

Key Synthetic Intermediates in the Total Synthesis of (-)-Calicoferol B

| Intermediate | Description | Role in Synthesis | Reference |

|---|---|---|---|

| Cyclozirconation product | Enantiomerically pure product that serves as the precursor to the CD ring system. | Starting point for the CD ring construction. | nih.govacs.org |

| CD ring chiron | A key building block containing the fused C and D rings with correct stereochemistry. | Coupled with the A-ring precursor. | nih.govresearchgate.netacs.org |

Achieving the correct stereochemistry is a major challenge in the synthesis of this compound, which has multiple chiral centers. vulcanchem.com Stereochemical control refers to the ability to selectively produce one stereoisomer over others during a chemical reaction. uou.ac.in

In the total synthesis of (-)-calicoferol B, stereochemical control was crucial during the construction of the side chain. nih.govresearchgate.net After coupling the CD ring chiron with the aromatic A-ring, the side chain was built with deliberate control over both the relative and absolute configuration of the newly formed stereocenters. nih.govresearchgate.net The stereochemical homogeneity of the synthetic intermediates was confirmed, ensuring that the final product was a single, well-defined stereoisomer. acs.org

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. libretexts.org Determining the absolute configuration is a critical step to ensure that the synthesized molecule is identical to the natural product. scielo.br While X-ray crystallography is the most definitive method for determining absolute configuration, it requires a suitable single crystal, which is not always obtainable. bch.romdpi.com In the absence of X-ray data, stereocontrolled synthesis from a starting material of known absolute configuration, often from the chiral pool, provides strong evidence for the absolute configuration of the final product. scielo.brbch.ro For synthetic (-)-calicoferol B, the identity with the natural product was confirmed by comparing their 13C NMR spectra, which showed characteristic signals for specific carbon atoms. acs.org

The synthesis of (-)-calicoferol B demonstrated a successful application of a convergent strategy, efficiently constructing the complex molecular architecture. nih.govresearchgate.net The use of a cyclozirconation reaction to form a key intermediate proved to be an effective starting point for the synthesis. researchgate.net

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. researchgate.netresearchgate.net Enzymes can catalyze reactions with high regio- and stereoselectivity, which can be difficult to achieve with traditional chemical methods. researchgate.net This approach is particularly valuable for the synthesis of complex molecules like steroids and secosteroids. researchgate.netresearchgate.net

While a specific chemoenzymatic synthesis for this compound is not detailed in the provided information, the potential of this strategy is highlighted by its successful application in the synthesis of other 9,10-secosteroids. researchgate.net For instance, a key chemoenzymatic step in the synthesis of related compounds involves the use of a 3-ketosteroid 9α-hydroxylase (KSH) to achieve C9-C10 bond cleavage and A-ring aromatization. researchgate.net This demonstrates the power of biocatalysis to perform complex transformations in a single, efficient step. acs.orgnih.gov The use of enzymes can "reinvigorate" the chiral pool by enabling the functionalization of readily available starting materials at positions that are difficult to access through traditional chemistry. nih.gov

Preparation of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for understanding its structure-activity relationships and exploring its potential biological applications. ontosight.ai These modified structures can help to identify the key functional groups responsible for any observed biological effects. acs.org

Structural modifications of this compound and related secosteroids are designed to probe the impact of specific structural features on their biological activity. acs.orgresearchgate.netresearchgate.net These modifications can involve changes to the A-ring, the side chain, or the core steroid structure.

Examples of structural modifications in related vitamin D analogs that could be conceptually applied to this compound for research purposes include:

Modification of the side chain: Introducing or removing hydroxyl groups, altering the length of the chain, or introducing bulky groups to probe the binding pocket of potential protein targets. acs.org For example, analogs of calcitriol (B1668218) have been prepared with a hydroxylated alkyl side chain at C-18. acs.org

Conformational locking: Creating additional rings or constraints to lock the molecule into a specific conformation. acs.org This can help to determine the bioactive conformation of the molecule. An example is a conformationally locked analog of calcitriol with an extra oxacycle between C-18 and C-20. acs.org

A-ring modifications: Altering the substitution pattern on the aromatic A-ring to investigate its role in receptor binding or metabolic stability.

The synthesis of such analogs often relies on the same synthetic strategies developed for the parent molecule, with modifications to incorporate the desired structural changes. acs.org

Table of Compound Names

| Compound Name |

|---|

| (-)-calicoferol B |

| 1α,25-dihydroxyvitamin D3 (calcitriol) |

| Calcitriol |

| Z-pulchellalactam |

| E-pulchellalactam |

| Boc-glycine |

| Exochelin MN |

| Gobichelin-A |

| Gobichelin B |

| (-)-sceptrin |

| ageliferin |

| schilancitrilactones B |

| schilancitrilactones C |

| (-)-astrogorgiadiol |

| Calicoferol E |

| Sclerosteroid B |

| 4-androstene-3,17-dione (AD) |

| 9α-hydroxy-4-androstene-3,17-dione (9OHAD) |

| ent‐isogranjine |

| tetrandrine |

| O‐methylrepandine |

| 25-hydroxy-23-oxavitamin D3 |

| dEpoB |

| Calicoferol C |

| (+)-erysotramidine |

| (−)-α-kainic acid |

| d-serine methyl ester HCl |

| calcifediol |

| doxercalciferol |

| falecalcitriol |

| maxacalcitol |

| LY2109866 |

Derivatization Strategies for Enhanced Investigative Utility

The generation of chemical analogs of naturally occurring compounds is a cornerstone of medicinal chemistry and chemical biology. Through systematic structural modifications, researchers can probe the structure-activity relationships (SAR) of a parent compound, identify the pharmacophore, and develop tools for further biological investigation. In the context of this compound and related secosteroids, derivatization strategies are employed to create analogs with tailored properties, such as enhanced potency, selectivity for specific biological targets, or reduced undesirable effects like hypercalcemia, a common issue with vitamin D analogs. nih.govconicet.gov.ar These modified molecules serve as critical probes to elucidate the mechanisms of action and to explore the therapeutic potential of the parent compound.

The core strategy in designing such analogs often involves modifications at three key regions of the secosteroid scaffold: the A-ring, the C- and D-rings, and the aliphatic side chain. nih.gov Each of these regions can be systematically altered to study its contribution to biological activity.

One of the primary goals for creating analogs of vitamin D-like molecules is to separate their potent cell-differentiating and anti-proliferative effects from their calcemic effects. conicet.gov.ar For instance, modifications to the C- and D-rings, including the creation of des-C-ring analogs where the C-ring is partially replaced by an alkyl chain and the D-ring by an aromatic m-phenylene ring, have been explored. nih.gov These changes can provide crucial insights into the structural requirements for interaction with the vitamin D receptor (VDR) and other potential targets. nih.gov

A significant area of investigation involves modifying the side chain to influence biological activity. A notable example, though conducted on the related calcitriol, illustrates this strategy effectively. To investigate antitumor properties, an alkynylphosphonate analog, EM1, was synthesized. This was followed by the creation of a vinylphosphonate (B8674324) derivative, SG, to further probe the structure-activity relationship. conicet.gov.ar The rationale behind these modifications was to assess how changes in the electronic and steric properties of the side chain would affect antitumor efficacy and calcemic activity. conicet.gov.ar

In silico docking studies are often employed in conjunction with synthesis to rationally design analogs. nih.govconicet.gov.ar These computational models can predict how a modified structure might interact with its biological target, such as the ligand-binding domain of the VDR. For example, in the case of the SG analog of calcitriol, computational modeling suggested a lower affinity for the VDR due to the loss of key interactions with histidine residues within the binding pocket, a prediction that correlated with its observed blunted antitumor activity. conicet.gov.ar

Another advanced derivatization strategy involves the development of analogs that target cellular pathways independent of the classical VDR-mediated genomic mechanism. For example, vitamin D3 metabolites have been shown to block lipid biosynthesis by promoting the degradation of the SREBP/SCAP complex. rsc.org This led to the rational design and synthesis of KK-052, a vitamin D-based SREBP/SCAP inhibitor. Further derivatization of KK-052, involving the introduction of various substituents to its phenyl ring, yielded analogs with even more potent inhibitory activity on the SREBP/SCAP pathway, while remaining inactive towards the VDR. rsc.org This highlights how derivatization can be used to generate highly selective molecular probes for investigating specific non-classical signaling pathways.

The table below summarizes key derivatization examples based on related vitamin D analogs, which exemplify the strategies applicable for generating investigative tools from compounds like this compound.

| Parent Compound | Derivative Name/Type | Modification | Investigative Utility | Key Findings |

| Calcitriol | EM1 (alkynylphosphonate analog) | Replacement of the C25-hydroxyl group with an alkynylphosphonate group. | To evaluate antitumor effects and calcemic activity. | Exhibited potent antitumor effects with a lack of hypercalcemic activity. conicet.gov.ar |

| Calcitriol | SG (vinylphosphonate analog) | Modification of the EM1 side chain to a vinylphosphonate. | To further investigate the SAR of phosphonate (B1237965) analogs. | Lacked both hypercalcemic and antitumor activity, suggesting the triple bond in EM1 is crucial for its biological action. conicet.gov.ar |

| Vitamin D3-based SREBP/SCAP Inhibitor | KK-052 Analogs | Introduction of various substituents to the phenyl ring of KK-052. | To enhance inhibitory activity against the SREBP/SCAP complex. | Two analogs showed more potent SREBP/SCAP inhibitory activity than the parent KK-052, with no VDR activity. rsc.org |

| Vitamin D Analogs | des-C-ring, aromatic D-ring analogs | The CD-ring fragment is partially replaced by an alkyl chain and an aromatic m-phenylene ring. | To study the structure-activity relationships of CD-ring modifications. | An analog with an ethyl substituent showed activity against breast cancer cells with negligible calcemic action. nih.gov |

These examples underscore the power of synthetic derivatization in creating a diverse palette of molecular tools from a single natural product scaffold. The insights gained from studying such analogs are invaluable for understanding the complex biology of secosteroids and for guiding the development of new therapeutic agents.

Structure Activity Relationships Sar and Structural Biology Considerations

Conformational Analysis and Bioactive Conformations of Calicoferol B and its Analogs

Secosteroids are conformationally flexible molecules. This flexibility arises from the broken B-ring, which creates a rotatable bond between C-9 and C-10, and the presence of a flexible side chain. wikipedia.org For vitamin D and its analogs, the molecule exists as a dynamic equilibrium of conformers in solution. The "bioactive conformation" is the specific three-dimensional shape the molecule must adopt to bind effectively to a biological target, such as the Vitamin D Receptor (VDR). ontosight.ai

The A-ring of vitamin D analogs can adopt two primary chair conformations, α and β. The equilibrium between these conformers is a critical determinant of biological activity, as the specific shape presented to the receptor influences binding affinity. While detailed crystallographic or NMR conformational analyses for this compound are not extensively documented in public literature, its secosteroid framework implies it shares this conformational flexibility. However, this compound possesses a key structural difference: an aromatized A-ring. This feature makes the A-ring planar, which fundamentally alters its conformational possibilities compared to the cyclohexane (B81311) A-ring of classical vitamin D metabolites. This planarity removes the chair-flipping dynamic, pre-organizing this part of the molecule and potentially influencing its interaction with target proteins.

Functional Group Contributions to Biological Activity (e.g., VDR Agonism)

The biological activity of vitamin D analogs, particularly their ability to act as agonists for the Vitamin D Receptor (VDR), is highly dependent on specific hydroxyl groups. The active form of vitamin D, Calcitriol (B1668218) (1α,25-dihydroxycholecalciferol), features a hydroxyl group at the 1α-position and another at the C-25 position on the side chain. wikipedia.orgnih.gov Both are considered crucial for potent VDR activation and subsequent genomic effects. nih.gov The 1α-hydroxyl group, in particular, forms a key hydrogen bond within the VDR's ligand-binding pocket, stabilizing the active conformation of the receptor. wikipedia.org

This compound's structure presents a significant departure from this classical VDR agonist profile. It lacks the critical 1α-hydroxyl group and instead features a ketone at C-9 and hydroxyl groups at C-3 and C-16. lipidbank.jp The absence of the 1α-hydroxyl group strongly suggests that this compound would be a very weak VDR agonist, if at all. ontosight.ai Its reported biological activities, such as lethality to brine shrimp and weak inhibition of certain protein kinases, point toward different mechanisms of action. researchgate.netoup.com Research on related marine secosteroids has indicated that oxygenation at the C-16 position can lead to a decrease in inhibitory activity against some kinases, highlighting the nuanced role of this functional group. researchgate.net

Stereochemical Influences on Molecular Recognition and Activity

Molecular recognition, the process by which molecules bind specifically to one another, is exquisitely sensitive to stereochemistry. The precise three-dimensional arrangement of atoms in a chiral molecule determines its complementarity with a binding site on a protein. nih.gov

The total synthesis of (-)-Calicoferol B has been successfully accomplished, a process that required careful control over the relative and absolute configuration of its multiple stereocenters. nih.govacs.org This achievement underscores the importance of stereochemistry to the molecule's identity. Any change in the stereochemical configuration at centers such as C-8, C-13, C-14, C-16, C-17, or C-20 would result in a different diastereomer with a unique three-dimensional shape. This altered shape would, in turn, change how the molecule presents its functional groups for interaction with biological targets, likely leading to a dramatic difference in biological activity. The defined stereochemistry of (-)-Calicoferol B is therefore a critical factor governing its specific molecular recognition and resultant bioactivity. nih.gov

Comparative SAR Studies with Other Secosteroids and Vitamin D Metabolites

Comparing the structure of this compound to well-understood vitamin D metabolites provides significant insight into its potential activity. Secosteroids are a class of chemical compounds derived from steroids via the cleavage of a carbon-carbon bond in the steroid rings. wikipedia.org this compound, like vitamin D, is a 9,10-secosteroid, meaning the bond between carbons C-9 and C-10 of the B-ring has been broken. wikipedia.org

However, the similarities largely end there. As noted, this compound's aromatic A-ring, C-9 ketone, and C-16 hydroxyl group distinguish it from key vitamin D forms like Cholecalciferol (Vitamin D3), Calcifediol (25-hydroxyvitamin D3), and Calcitriol (1α,25-dihydroxyvitamin D3). wikipedia.org These differences are expected to result in profoundly different biological profiles. The high VDR-mediated hormonal activity of Calcitriol is directly tied to its 1α- and 25-hydroxyl groups, which this compound lacks. medchemexpress.com Conversely, the unique features of this compound are responsible for its observed brine-shrimp toxicity, an activity not associated with classical vitamin D metabolites. oup.commdpi.com

| Compound | A-Ring Structure | C-1 Hydroxyl | C-9/C-10 Feature | C-16 Hydroxyl | C-25 Hydroxyl | Primary Biological Role |

|---|---|---|---|---|---|---|

| This compound | Aromatic | Absent | C-9 Ketone | Present | Absent | Brine Shrimp Lethality |

| Cholecalciferol (Vitamin D3) | Cyclohexene | Absent | C-10 Methylene | Absent | Absent | Prohormone |

| Calcifediol | Cyclohexene | Absent | C-10 Methylene | Absent | Present | Main Circulating Form |

| Calcitriol | Cyclohexene | Present (1α) | C-10 Methylene | Absent | Present | Active VDR Agonist |

Computational Approaches in Predicting Structure-Activity Relationships

In the absence of extensive experimental data, computational methods offer a powerful alternative for probing the SAR of novel compounds. mdpi.com Computer-aided drug design (CADD) and quantitative structure-activity relationship (QSAR) studies use a molecule's structure to predict its biological activity. mdpi.com

For marine-derived steroids, software like PASS (Prediction of Activity Spectra for Substances) has been used to estimate the probabilities of thousands of biological activities with a reasonable degree of accuracy, helping to reveal the pharmacological potential of these natural products. mdpi.com Such an approach could be applied to this compound to generate hypotheses about its potential biological targets beyond those already identified. Furthermore, molecular docking simulations could be employed to model the interaction (or lack thereof) between this compound and the VDR ligand-binding domain. These models could provide a visual and energetic rationale for why this compound, with its distinct functional groups and aromatic A-ring, is not predicted to be a potent VDR agonist, guiding further experimental investigation into its true mechanism of action.

Molecular and Cellular Mechanisms of Action

Interaction with Vitamin D Receptor (VDR) and Nuclear Receptor Activation

The initial and most critical step in the molecular action of many vitamin D compounds is the binding to and activation of the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. wikipedia.orgub.edu This interaction is a key determinant of the subsequent biological responses.

The binding of a ligand, such as a vitamin D analog, to the VDR's ligand-binding domain (LBD) is a pivotal event that initiates its activity. nih.gov This binding is not a simple lock-and-key mechanism; it is a dynamic process that induces significant conformational changes in the VDR protein. nih.gov The LBD of the VDR is composed of 13 α-helices and a β-sheet, forming a three-layer sandwich structure. nih.gov The binding of a ligand within the ligand-binding pocket (LBP), which is lined by 36 amino acid residues, triggers a repositioning of these structural elements. nih.gov

Specifically, the binding of an agonist ligand induces a critical conformational shift, particularly in the C-terminal region of the VDR, moving it from a "closed" to an "open" conformation. mdpi.com This change is crucial as it creates or exposes surfaces necessary for subsequent protein-protein interactions. nih.gov One of the most significant consequences of this ligand-induced conformational change is the repositioning of the activation function-2 (AF-2) domain. This domain, along with helices 3 and 5, forms an interface for the interaction with co-activator proteins. nih.gov The stability and nature of these conformational changes can vary depending on the specific chemical structure of the ligand, which in turn can influence the degree and type of biological response. nih.gov While the crystal structure of the VDR LBD in complex with its natural ligand, 1,25-dihydroxyvitamin D3, has been extensively studied, the apo-VDR (un-liganded) structure is less understood due to its inherent flexibility. biomolther.org

Once activated by a ligand, the VDR acts as a transcription factor, modulating the expression of a vast number of genes. nih.govmdpi.com It is estimated that the VDR may regulate up to 3% of the human genome. mdpi.com The VDR-ligand complex does not act alone; it forms a heterodimer with the retinoid X receptor (RXR). wikipedia.orgmedlineplus.gov This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. wikipedia.orgub.edu

VDREs can be found near the promoter, within introns, or even at significant distances upstream or downstream of the transcription start site. ub.edunih.gov The binding of the VDR-RXR complex to these elements serves as a platform for the recruitment of a multitude of co-regulatory proteins. nih.gov These co-regulators can be either co-activators that enhance gene transcription or co-repressors that inhibit it. The specific set of genes regulated by the VDR can be cell-type specific, reflecting the different chromatin landscapes and availability of co-regulators in various tissues. mdpi.com For instance, in different B cell subpopulations, VDR expression and its transcriptional activity are dependent on the cell's activation state rather than its differentiation stage. nih.gov

The transcriptional regulation by VDR is a complex process involving chromatin remodeling. Co-activators recruited by the VDR-RXR complex often possess histone acetyltransferase (HAT) activity, which leads to the "un-packaging" of chromatin, making the DNA more accessible for transcription. nih.gov Conversely, co-repressors can recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression. nih.gov

The formation of a heterodimer between the VDR and the Retinoid X Receptor (RXR) is a fundamental step in VDR-mediated gene regulation. wikipedia.orgmedlineplus.gov This heterodimerization is crucial for the efficient binding of the complex to VDREs on the DNA. nih.gov The interaction between VDR and RXR primarily involves helices 9 and 10 of the VDR and the loop region between helices 8 and 9. mdpi.com Cryo-electron microscopy studies have revealed the three-dimensional structure of the VDR-RXR heterodimer bound to DNA, showing an asymmetric arrangement where the ligand-binding domains (LBDs) are positioned perpendicular to the DNA. nih.gov This structure holds the complex in an open conformation, which is permissive for the binding of co-regulators. nih.gov

Upon ligand binding and heterodimerization, the VDR-RXR complex undergoes a conformational change that facilitates the release of co-repressor proteins and the recruitment of co-activator proteins. ub.edu Co-repressors like NCoR (nuclear receptor corepressor) and SMRT (silencing mediator for retinoid or thyroid-hormone receptors) can bind to the un-liganded VDR and are displaced upon agonist binding. nih.gov Subsequently, a variety of co-activators are recruited, including members of the steroid receptor co-activator (SRC) family and CREB-binding protein (CBP)/p300. frontiersin.org These co-activators act as bridging molecules, connecting the VDR-RXR complex to the general transcription machinery and often possessing enzymatic activities, such as histone acetyltransferase (HAT) activity, that modify chromatin structure to facilitate transcription. nih.gov The specific repertoire of co-regulators recruited can be influenced by the nature of the VDR ligand, leading to differential gene expression profiles. nih.gov

Modulation of Cellular Processes

The activation of the VDR signaling pathway by compounds like calicoferol B translates into the modulation of fundamental cellular processes, including the control of cell growth and the induction of programmed cell death.

A significant body of research points to the role of VDR activation in inhibiting cell proliferation and promoting cell differentiation in various cell types, including cancer cells. frontiersin.orgmdpi.com The anti-proliferative effects are often mediated by the induction of cell cycle arrest, as will be discussed in the next section.

The pro-differentiating action of VDR agonists is well-documented. mdpi.com For instance, in colon carcinoma cells, VDR activation promotes a more differentiated phenotype by inducing the expression of cell-cell adhesion molecules like E-cadherin and occludin. mdpi.com This leads to a change in cell morphology towards a more organized and less migratory state. mdpi.com Similarly, in human B lymphocytes, VDR signaling has been shown to modulate their differentiation, inhibiting the generation of plasma cells and post-switch memory B cells. nih.gov The specific genes and pathways targeted to achieve these effects can be cell-type dependent. For example, in some contexts, the VDR can antagonize the Wnt/β-catenin signaling pathway, a key regulator of proliferation and differentiation. crg.eu

In addition to inhibiting proliferation, VDR activation can trigger programmed cell death, or apoptosis, in certain cell types, particularly cancer cells. frontiersin.orgnih.gov Studies have shown that treatment with vitamin D compounds can lead to the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov For example, in some cancer cell lines, VDR agonists have been shown to enhance the activation of caspase-7 and induce the release of cytochrome c from mitochondria, a critical event in the intrinsic pathway of apoptosis. mdpi.com The induction of apoptosis is a crucial mechanism for the anti-cancer effects attributed to VDR signaling. mdpi.com

A primary mechanism by which VDR activation inhibits cell growth is through the induction of cell cycle arrest, most commonly at the G0/G1 phase. nih.gov This arrest prevents cells from progressing into the S phase, where DNA replication occurs. nih.gov The VDR achieves this by transcriptionally upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs), such as p21 and p27. mdpi.comnih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are the engines that drive the cell cycle forward. nih.gov By inhibiting these complexes, the retinoblastoma protein (pRb) remains in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry. nih.gov The upregulation of p21 has been identified as a direct transcriptional target of the VDR in several cancer cell lines. mdpi.com

Anti-inflammatory and Immunomodulatory Effects at the Cellular Level

Calcitriol (B1668218) exerts significant anti-inflammatory and immunomodulatory effects by influencing various immune cells and signaling pathways. mdpi.commdpi.com The vitamin D receptor (VDR) is expressed on numerous immune cells, including T cells, B cells, macrophages, and dendritic cells, making them responsive to calcitriol's actions. mdpi.commdpi.com

At the cellular level, calcitriol's anti-inflammatory properties are partly mediated through the inhibition of the NF-κB signaling pathway. mdpi.com It can increase the levels of IκB, a protein that sequesters NF-κB in the cytoplasm, thereby reducing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. mdpi.com Furthermore, calcitriol has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). mdpi.complos.org Conversely, it can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.comfrontiersin.org

Calcitriol's immunomodulatory effects extend to both the innate and adaptive immune systems. nih.gov It can promote the differentiation of monocytes into macrophages and enhance their antimicrobial activity. mdpi.com In the context of adaptive immunity, calcitriol can inhibit the proliferation and differentiation of B cells into plasma cells, thereby modulating antibody production. mdpi.commdpi.com It also influences T cell differentiation, promoting a shift from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype. frontiersin.org This is achieved by inhibiting the production of Th1 cytokines like interferon-gamma (IFN-γ) and Th17 cytokines like IL-17. mdpi.comfrontiersin.org

Interplay with Calcium and Phosphate (B84403) Homeostasis at the Cellular Level

Calcitriol plays a central role in maintaining calcium and phosphate homeostasis, which is crucial for numerous physiological processes, including bone mineralization and cellular function. wjgnet.commhmedical.comfao.org Its actions are mediated through the regulation of gene expression in target tissues, primarily the intestine, kidneys, and bone. mdpi.commdpi.com

The primary mechanism by which calcitriol raises blood calcium levels is by stimulating the intestinal absorption of calcium. mhmedical.commdpi.com It binds to the VDR in intestinal epithelial cells, leading to the increased expression of genes that facilitate calcium transport across the intestinal wall. mdpi.com This includes genes encoding for calcium-binding proteins like calbindin-D, which helps shuttle calcium through the cell. teachmephysiology.com

In the kidneys, calcitriol enhances the reabsorption of both calcium and phosphate from the filtrate, preventing their loss in urine. mdpi.com It upregulates the expression of transporters responsible for moving these ions back into the bloodstream. mdpi.com

Effects on Osteoblast and Osteoclast Function

Calcitriol has complex and sometimes biphasic effects on bone cells, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov Osteoblasts are responsible for synthesizing the bone matrix, while osteoclasts break down bone tissue, a process essential for bone remodeling and calcium mobilization. clevelandclinic.orgwikipedia.orgscivisionpub.com

Calcitriol can indirectly stimulate osteoclast differentiation and activity by acting on osteoblasts. orthobullets.com It induces osteoblasts to produce RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key cytokine that binds to its receptor, RANK, on osteoclast precursors, promoting their differentiation into mature osteoclasts. nih.gov This leads to increased bone resorption and the release of calcium and phosphate into the bloodstream. fao.org However, some studies suggest that at pharmacological doses, calcitriol can also inhibit osteoclast lineage commitment. nih.govnih.gov

Regarding osteoblasts, calcitriol promotes their differentiation and mineralization activities. frontiersin.org It stimulates the production of several bone matrix proteins by osteoblasts, including osteocalcin (B1147995) and osteopontin (B1167477). frontiersin.orgjournalbonefragility.com

Regulation of Calcium and Phosphate Transporters and Signaling

At the cellular level, calcitriol meticulously regulates the expression and activity of various transporters and signaling molecules involved in calcium and phosphate homeostasis. In the intestine, calcitriol upregulates the expression of the transient receptor potential vanilloid type 6 (TRPV6) channel, which is a key player in the apical entry of calcium into enterocytes. mdpi.commdpi.com It also increases the expression of plasma membrane Ca2+-ATPase (PMCA1b), which actively pumps calcium out of the basolateral membrane of the enterocyte into the bloodstream. nih.gov

In the kidney, calcitriol stimulates the expression of TRPV5, an epithelial calcium channel in the distal convoluted tubules, enhancing calcium reabsorption. mdpi.com It also influences phosphate transport by modulating the expression of sodium-phosphate cotransporters in the renal tubules. nih.gov

The signaling pathways activated by calcitriol in these processes are primarily genomic, involving the VDR-RXR heterodimer binding to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. mdpi.com

Non-Genomic Actions and Rapid Cellular Responses

In addition to its well-established genomic actions that involve changes in gene transcription and protein synthesis, calcitriol can also elicit rapid, non-genomic responses in various cell types. nih.govnih.gov These responses occur within seconds to minutes and are too rapid to be explained by the classical genomic mechanism. journalbonefragility.com

These non-genomic actions are thought to be mediated by a membrane-associated VDR (mVDR) or other membrane receptors like protein disulfide isomerase A3 (PDIA3). mdpi.com Binding of calcitriol to these membrane receptors can trigger the activation of various second messenger systems and intracellular signaling cascades. nih.gov

Examples of rapid, non-genomic actions of calcitriol include the rapid influx of calcium into cells, the activation of protein kinase C (PKC), and the stimulation of the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov These rapid signaling events can, in turn, influence cellular processes such as cell proliferation, differentiation, and apoptosis. nih.gov There is also evidence of crosstalk between the non-genomic and genomic pathways, where the rapid signals initiated at the membrane can modulate the transcriptional activity of the nuclear VDR. nih.gov

Enzyme Modulation and Metabolic Pathway Alterations

Calcitriol plays a crucial role in modulating the activity of several enzymes, thereby altering various metabolic pathways. A key aspect of this is the regulation of its own metabolism through a feedback loop. Calcitriol upregulates the expression of the enzyme 24-hydroxylase (CYP24A1), which catabolizes both calcitriol and its precursor, 25-hydroxyvitamin D, into less active forms. researchgate.netf1000research.com This serves as a mechanism to prevent excessive levels of active vitamin D. Conversely, calcitriol downregulates the expression of 1α-hydroxylase (CYP27B1), the enzyme responsible for its synthesis from 25-hydroxyvitamin D. f1000research.com

Beyond its own metabolism, calcitriol can influence other metabolic pathways. For instance, it has been shown to modulate the expression of enzymes involved in prostaglandin (B15479496) metabolism, such as cyclooxygenase-2 (COX-2), which can have implications for inflammation. nih.gov There is also evidence that calcitriol can influence the expression of enzymes involved in drug metabolism, such as cytochrome P450 3A4 (CYP3A4). nih.gov

The modulation of these enzymes and the consequent alterations in metabolic pathways contribute to the wide range of physiological effects attributed to calcitriol, extending beyond its classical role in calcium and bone homeostasis.

Preclinical Biological Evaluation

In vitro Studies on Calicoferol B Activity

In vitro research has provided the primary body of evidence for the biological effects of this compound, utilizing established cell lines to probe its bioactivity and elucidate its potential mechanisms of action.

The biological activity of this compound has been evaluated using several human cancer cell lines, with a focus on its antiproliferative and kinase-inhibitory effects.

Initial toxicity screening demonstrated that this compound is lethal to brine shrimp larvae, providing an early indication of its bioactivity. knu.edu.aflipidbank.jp More specific investigations into its antiproliferative potential have yielded conflicting results. One report indicated that this compound inhibits the proliferation or induces differentiation in human promyeloid leukemia (HL-60), osteosarcoma (MG-63), and breast carcinoma (MCF-7) cells, with activities of 12%, 4%, and 20%, respectively, compared to the effect of the active form of vitamin D₃, calcitriol (B1668218). lipidbank.jp Conversely, another analysis reported minimal activity, with less than 5% inhibition of HL-60 cell differentiation and less than 2% inhibition of MG-63 cell proliferation. lipidbank.jp

More detailed studies have quantified the inhibitory effects of this compound on a panel of protein kinases. These assays revealed that the compound can inhibit several kinases involved in cell growth and signaling pathways. The half-maximal inhibitory concentrations (IC₅₀) for these enzymes have been determined, highlighting its potential as a multi-kinase inhibitor. nih.govmdpi.com

Table 1: Kinase Inhibition Profile of this compound This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various protein kinases.

| Kinase Target | IC₅₀ (μM) | Reference |

| Anaplastic Lymphoma Kinase (ALK) | 4.7 | nih.govmdpi.com |

| AXL Receptor Tyrosine Kinase (AXL) | 32.6 | nih.govmdpi.com |

| Focal Adhesion Kinase (FAK) | 9.6 | nih.govmdpi.com |

| Insulin-like Growth Factor 1 Receptor (IGF1-R) | 2.5 | nih.govmdpi.com |

| MET Proto-Oncogene, Receptor Tyrosine Kinase (MET wt) | 71.5 | nih.govmdpi.com |

| Proto-Oncogene Tyrosine-Protein Kinase Src (SRC) | 2.2 | nih.govmdpi.com |

| Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) | 6.0 | nih.govmdpi.com |

Table 2: Reported Antiproliferative and Differentiation Activity of this compound This table presents the available, and conflicting, data on the effects of this compound on different human cancer cell lines compared to calcitriol.

| Cell Line | Cell Type | Effect | Reported Activity (% of Calcitriol) | Reference |

| HL-60 | Human Promyeloid Leukemia | Inhibition of Differentiation | 12% | lipidbank.jp |

| MG-63 | Human Osteosarcoma | Inhibition of Proliferation | 4% | lipidbank.jp |

| MCF-7 | Human Breast Carcinoma | Inhibition of Proliferation | 20% | lipidbank.jp |

| HL-60 | Human Promyeloid Leukemia | Inhibition of Differentiation | <5% | lipidbank.jp |

| MG-63 | Human Osteosarcoma | Inhibition of Proliferation | <2% | lipidbank.jp |

The mechanism of action for this compound is understood through its identity as a vitamin D analog and its demonstrated effects on specific cellular targets. ontosight.ai Like other vitamin D compounds, its activities are presumed to be mediated, at least in part, through interaction with the vitamin D receptor (VDR), a transcription factor that regulates a multitude of genes involved in processes such as cell proliferation, differentiation, and immune response. ontosight.ai

The compound's ability to inhibit multiple protein kinases, as detailed in the section above, points to a direct, VDR-independent mechanism of action. nih.govmdpi.com By targeting kinases like SRC, IGF1-R, and ALK, this compound can interfere with key signaling cascades that are often dysregulated in cancer, thereby contributing to its antiproliferative effects. nih.govmdpi.com Furthermore, its structural similarity to astrogorgiadiol, a compound known to downregulate the cytokine osteopontin (B1167477) in cell culture, suggests that this compound may also modulate cytokine production, although this has not been directly demonstrated. nih.gov

Based on a review of the available scientific literature, no studies have been published that investigate the synergistic or additive effects of this compound in combination with other bioactive compounds in cell culture models.

In vivo Studies in Animal Models

The evaluation of this compound in live animal models is a critical step for understanding its systemic effects, however, research in this area is lacking.

A review of the scientific literature did not yield any studies assessing the biological impact of this compound in in vivo disease models related to bone health, immune dysregulation, or cellular growth. The only reported in vivo data is its toxicity to brine shrimp, which serves as a preliminary toxicological screen rather than a model for disease. lipidbank.jp

There are currently no published studies that evaluate the mechanistic effects of this compound in animal tissues. While whole animal studies have been initiated for the related compound astrogorgiadiol, similar research for this compound has not been reported. nih.gov

Comparative Efficacy and Mechanistic Differences with Native Vitamin D Metabolites in Animal Studies

Calcipotriol (B1668217), a synthetic analogue of calcitriol (the active form of vitamin D3), has been extensively evaluated in preclinical animal models, demonstrating comparable efficacy in modulating cell proliferation and differentiation to native vitamin D metabolites, but with a significantly different systemic impact on calcium metabolism. mdpi.comnih.govuni-lj.si These studies have been crucial in establishing its therapeutic window for treating hyperproliferative skin disorders like psoriasis.

Comparative Efficacy in Animal Models of Psoriasis

In various animal models, including the murine psoriasis xenograft model, calcipotriol has shown significant efficacy in reducing the clinical and histological signs of psoriasis. nih.gov When compared to calcitriol, calcipotriol exhibits similar effectiveness in reducing epidermal thickness and the expression of proliferation markers such as Ki-67 and cytokeratin 16. nih.gov Both compounds effectively target the abnormal keratinocyte proliferation and differentiation that characterize psoriasis. uni-lj.si

A key finding from comparative studies is that while both calcipotriol and calcitriol induce a clinical improvement in psoriatic lesions, their effects on inflammatory cell infiltrates can differ. For instance, in some studies, a combination of calcipotriol and a corticosteroid like betamethasone (B1666872) dipropionate was more effective in reducing T cell infiltration than calcipotriol alone. nih.gov

Mechanistic Differences in Cellular Proliferation and Differentiation

At the cellular level, both calcipotriol and calcitriol exert their effects by binding to the vitamin D receptor (VDR), which then modulates the transcription of genes involved in cell growth and differentiation. mdpi.com In vitro studies using human keratinocytes have shown that both compounds, at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ mol/L, significantly decrease cell proliferation and enhance cell differentiation. mdpi.com This includes a reduction in DNA synthesis and an increase in the number of cells with cornified envelopes, a marker of terminal differentiation. mdpi.com

However, flow cytometric analysis of epidermal cell populations in psoriatic plaques treated with either calcipotriol or calcitriol has suggested subtle differences in their mechanisms. researchgate.net While both treatments lead to a reduction in the basal cell population (K10-K6-) and an increase in the differentiated cell population (K10+K6-), a correlation was found between the clinical response of calcipotriol and the increase in the K10+K6- population. researchgate.net Conversely, the clinical response to calcitriol correlated with both the increase in the K10+K6- population and a decrease in the percentage of basal cells in the S, G2, and M phases of the cell cycle. researchgate.net This suggests that calcipotriol may have a preferential effect on promoting the differentiation of already committed cells, while calcitriol may also more directly inhibit the proliferation of basal cells. researchgate.net

Differential Effects on Calcium Metabolism

The most significant difference between calcipotriol and native vitamin D metabolites lies in their systemic effects on calcium homeostasis. nih.govuni-lj.si Animal studies, primarily in rats, have consistently demonstrated that calcipotriol is 100 to 200 times less potent than calcitriol in its effects on in vivo calcium metabolism. mdpi.comuni-lj.si This means that at therapeutic doses effective for treating skin conditions, calcipotriol has a much lower risk of causing hypercalcemia and hypercalciuria, which are potential side effects of systemically active vitamin D compounds. uni-lj.si This reduced calcemic activity is a key factor that makes calcipotriol a safer option for topical application. nih.gov

This difference in calcemic effect is attributed to the rapid metabolism of calcipotriol into inactive metabolites following systemic absorption. who.int While both calcipotriol and calcitriol have a similar affinity for the VDR, calcipotriol has a lower affinity for the vitamin D binding protein (DBP), which may contribute to its faster clearance and reduced systemic effects. nih.govmdpi.com

Table 1: Comparative Efficacy of Calcipotriol and Calcitriol in a Psoriasis Plaque Test

| Parameter | Calcipotriol | Calcitriol | Significance |

| Reduction in Dermatological Sum Score (DSS) | Significant (p < 0.001) | Significant (p < 0.001) | No significant difference between groups |

| Mean Global Improvement Score (Investigator) | 2.16 | 2.20 | p > 0.05 |

| Mean Global Improvement Score (Subject) | 1.84 | 1.92 | p > 0.05 |

| Data from a 12-week comparative study in patients with stable chronic plaque-type psoriasis. ijbcp.com |

Table 2: Mechanistic Comparison of Calcipotriol and Calcitriol in Psoriatic Epidermis

| Cellular Effect | Calcipotriol | Calcitriol |

| Reduction of K10-K6- (basal cell) population | Yes | Yes |

| Increase of K10+K6- (differentiated cell) population | Yes (Correlates with clinical response) | Yes (Correlates with clinical response) |

| Effect on S, G2, M phase of K10-K6- cells | No significant correlation | Correlates with clinical response |

| Based on flow cytometric analysis of epidermal subpopulations. researchgate.net |

Table 3: Comparative Systemic Effects on Calcium Metabolism (Rat Studies)

| Compound | Potency on Calcium Metabolism |

| Calcipotriol | 100-200 times less potent than calcitriol |

| Calcitriol | High |

| Findings from in vivo animal studies. mdpi.comuni-lj.si |

Advanced Analytical Methodologies for Calicoferol B Research

Chromatographic Techniques for Separation and Purification in Biological Studies

Chromatography is fundamental to the isolation of calicoferol B from its natural sources, such as gorgonian corals. Given the complexity of these natural extracts, which contain a multitude of related steroids and other metabolites, multi-step purification protocols are typically required.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound from crude biological extracts. Research involving the isolation of novel compounds from marine organisms frequently employs a combination of chromatographic methods, with HPLC serving as the critical final step to achieve high purity.

In the investigation of gorgonian species like Muricella sinensis and Calicogorgia sp., this compound has been successfully isolated alongside other secosteroids. usf.eduacs.org The process often involves initial fractionation of the crude extract using techniques like column chromatography, followed by successive rounds of HPLC. Both normal-phase (NP) and reverse-phase (RP) HPLC are utilized to separate compounds based on their differing polarities and hydrophobicities, a necessary strategy to resolve the complex mixture of closely related natural products. sioc-journal.cn The total synthesis of (-)-calicoferol B also relies on HPLC for the purification of key intermediates and the final product, ensuring the removal of reagents, byproducts, and stereoisomers. sioc-journal.cn

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These attributes make it particularly well-suited for high-throughput metabolomics studies. In the context of this compound research, UPLC is a key component of analytical platforms designed to detect and profile a wide array of metabolites in biological samples.

In studies investigating biomarkers for insulin (B600854) resistance in children, UPLC coupled with mass spectrometry (UPLC-MS) was the analytical platform used to identify various metabolites, including this compound. [from previous search result 2] This application highlights the utility of UPLC not for bulk purification, but for the rapid and sensitive analytical detection of this compound as part of a larger metabolic signature.

Mass Spectrometry (MS) for Sensitive Detection and Quantification

Mass spectrometry is a powerful technique for the sensitive detection and structural characterization of this compound. Its ability to provide precise mass-to-charge ratio data is crucial for confirming the identity of the compound in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone of metabolomics, enabling the identification and relative quantification of low-abundance molecules like this compound in biological fluids. In investigations into childhood obesity, untargeted metabolomic profiling using LC-MS has successfully identified this compound as a relevant vitamin D metabolite. [from previous search result 8]

One specific method employed a Waters Q-Tof Micro MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode. [from previous search result 7] The column eluent was infused directly into the mass spectrometer, which scanned a mass range of 50–1000 m/z. [from previous search result 7] This setup allowed for the generation of a comprehensive dataset of retention times, exact mass-to-charge ratios (m/z), and ion intensities, which are essential for identifying compounds in a complex biological matrix. [from previous search result 7] this compound was identified in these studies through its precise mass and chromatographic retention time. [from previous search result 7]

Table 1: Metabolite Characteristics Identified via LC-MS Profiling in Obesity Research

| Identity | Formula | Pathway/Reaction | Retention Time (min) | Observed m/z | Theoretical m/z |

| This compound | C₂₇H₄₂O₃ | Vitamin D metabolism | 7.75 | 415.3224 | 415.3207 |

| Diglyceride (DG) | C₄₇H₇₆O₅ | Fatty acid metabolism | 10.12 | 721.5684 | 721.5616 |

| Malvidin 3-(6-acetyl glucoside) | C₂₅H₂₆O₁₃ | Anthocyanin-exogenous | 10.35 | 535.1547 | 535.1501 |

This table is based on data presented in a study on metabolic biomarkers in childhood obesity and is for illustrative purposes. [from previous search result 7]

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving highly accurate and precise quantification of analytes. The method involves spiking a sample with a known amount of a stable isotope-labeled version of the target compound, which serves as an internal standard to correct for matrix effects and variations during sample preparation and analysis. Despite its power for quantitative analysis, a review of the available scientific literature indicates that specific IDMS-based methods for the quantitative analysis of this compound have not been documented.

Spectroscopic Methods in Biological and Synthetic Research (excluding basic identification data)

Beyond basic structural confirmation, advanced spectroscopic methods are crucial for unambiguously determining the complex three-dimensional structure and relative stereochemistry of this compound and related secosteroids.

In the field of natural product chemistry, a full suite of 2D Nuclear Magnetic Resonance (NMR) experiments is essential for complete structural assignment. researchgate.net Techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Coherence (HMQC), and Correlation Spectroscopy (COSY) are used to establish the carbon skeleton and the connectivity of protons and carbons. researchgate.netnih.gov

Of particular importance for stereochemical assignment is Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects spatial proximities between protons, which is critical for determining the relative configuration of stereocenters. For instance, NOESY correlations were instrumental in suggesting the relative stereochemistry of subergorgiaol J, a secosteroid with the same core skeleton as this compound. sioc-journal.cn This approach is routinely applied in the structural elucidation of complex molecules isolated from natural sources. researchgate.netnih.gov

In cases where NMR data may be ambiguous or for absolute structural confirmation, single-crystal X-ray crystallography is the definitive method. Although no crystal structure for this compound itself is cited in the reviewed literature, this technique has been applied to confirm the absolute configuration of key synthetic intermediates in pathways leading to related complex natural products. It has also been used to unambiguously determine the structures of other novel compounds isolated from gorgonians, demonstrating its critical role in the broader field of marine natural product research.

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissue presents significant analytical challenges. These challenges stem from the compound's typically low physiological concentrations, its lipophilic nature, and its strong binding to plasma proteins like the vitamin D binding protein. nih.govresearchgate.net Furthermore, the presence of endogenous and exogenous interferences can complicate analysis, necessitating robust sample preparation to isolate and concentrate the analyte before instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Effective sample preparation is a critical step that involves releasing the analyte from binding proteins, extracting it from the matrix, and removing interfering substances to ensure analytical accuracy and sensitivity. nih.govthermofisher.com The primary techniques employed for this purpose are protein precipitation, liquid-liquid extraction, and solid-phase extraction, often used in combination.

Protein Precipitation (PP)

Protein precipitation is a fundamental first step in many analytical methods for this compound. wisdomlib.org Since most of the circulating this compound is bound to proteins, these must be denatured and removed to make the analyte available for extraction and analysis. nih.govwisdomlib.org This is typically achieved by adding an organic solvent or a salt solution to the sample. researchgate.net

Acetonitrile (B52724) is a widely used organic solvent that effectively precipitates plasma proteins. researchgate.netsigmaaldrich.com The addition of acetonitrile disrupts the protein structure, causing it to precipitate out of the solution while releasing the bound this compound. chem-agilent.comnih.gov Methanol (B129727) and ethanol (B145695) are also used, though acetonitrile is often found to be a superior precipitant, especially at lower solvent-to-plasma volume ratios. researchgate.net

In addition to organic solvents, salt solutions can be employed. Zinc sulfate (B86663), often in combination with an organic solvent like methanol or acetonitrile, is a common choice. nih.gov The zinc component not only aids in protein precipitation but also helps in removing phospholipids, which are a significant source of matrix interference in LC-MS analysis. nih.gov The use of strong acids like trichloroacetic acid (TCA) is also effective at low volume ratios. researchgate.net

Table 1: Comparison of Protein Precipitation Reagents in Human Plasma This table is interactive. You can sort and filter the data.

| Precipitant | Volume Ratio (Precipitant:Plasma) | Protein Removal Efficiency | Notes |

|---|---|---|---|

| Acetonitrile | 2:1 | >90% | Superior organic precipitant, especially at lower ratios. researchgate.net |

| Methanol | 2:1 | ~90% | Similar efficiency to ethanol. researchgate.net |

| Ethanol | 2:1 | ~90% | Similar efficiency to methanol. researchgate.net |

| Zinc Sulfate | 1:1 (with NaOH) | >90% | Effective at low volume ratios. researchgate.net |

| Trichloroacetic Acid (TCA) | 0.5:1 | >90% | Effective at very low volume ratios. researchgate.net |

| Ammonium (B1175870) Sulphate | 2.5:1 | >90% | Effective salt precipitant but may cause MS interface contamination. researchgate.net |

Liquid-Liquid Extraction (LLE)

Following protein precipitation, liquid-liquid extraction (LLE) is a common technique to separate the lipophilic this compound from the now aqueous sample matrix. libretexts.org This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. libretexts.orgpressbooks.pub

A variety of non-polar or moderately polar organic solvents are used for LLE of vitamin D metabolites. These include hexane, heptane, ethyl acetate (B1210297), and mixtures like dichloromethane:methanol. nih.govchem-agilent.comnih.gov The choice of solvent is crucial for achieving high extraction recovery. After adding the organic solvent to the sample, the mixture is vortexed and centrifuged to facilitate the transfer of the analyte into the organic phase and to ensure complete phase separation. nih.govnih.gov The organic layer containing the analyte is then collected, and the solvent is typically evaporated and the residue reconstituted in a solvent compatible with the LC mobile phase. chem-agilent.com

Salting-out assisted liquid-liquid extraction (SALLE) is a variation where a high concentration of salt, such as ammonium sulfate, is added to the aqueous phase to decrease the solubility of the analyte and the water-miscible organic solvent (like acetonitrile), forcing a phase separation and driving the analyte into the organic layer. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration prior to chromatographic analysis. thermofisher.com It offers a more selective and cleaner extraction compared to LLE, significantly reducing matrix effects. nih.gov SPE utilizes a solid sorbent, typically packed into a cartridge or a 96-well plate, to retain the analyte of interest while interferences are washed away. thermofisher.comphenomenex.com

For lipophilic compounds like this compound, reversed-phase sorbents such as C18 are most common. nih.govnih.gov The general SPE procedure involves four main steps: thermofisher.com

Conditioning: The sorbent is activated with a solvent like methanol, followed by an equilibration step with water or a buffer to prepare it for sample loading.

Loading: The pre-treated sample (e.g., after protein precipitation) is passed through the sorbent. The non-polar this compound adsorbs to the C18 stationary phase.

Washing: A polar solvent is used to wash the cartridge, removing residual proteins, salts, and other hydrophilic interferences while the analyte remains bound to the sorbent.

Elution: A non-polar organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated this compound for analysis.

Hybrid Sample Preparation Approaches

To overcome the challenges of analyzing low-concentration analytes in extremely complex matrices, researchers often employ hybrid approaches that combine multiple sample preparation techniques. nih.gov The goal is to maximize the removal of interfering substances, such as proteins and phospholipids, thereby improving the accuracy and robustness of the subsequent LC-MS/MS analysis.

A frequent strategy involves an initial protein precipitation step followed by either LLE or SPE for further purification. nih.gov For example, a sample may first be treated with acetonitrile and zinc sulfate to precipitate proteins. The resulting supernatant, which contains the analyte, is then subjected to LLE with a solvent like ethyl acetate or passed through an SPE cartridge. nih.gov These multi-step procedures are particularly crucial for achieving the low limits of detection required for many clinical and research applications.

Table 2: Efficacy of Hybrid Sample Preparation Techniques for Vitamin D Metabolites This table is interactive. You can sort and filter the data.

| Technique Combination | Description | Outcome | Reference |

|---|---|---|---|

| PP (Acetonitrile/ZnSO₄) + LLE | Protein precipitation with acetonitrile and zinc sulfate, followed by liquid-liquid extraction with ethyl acetate. | A promising technique for cleaner samples. nih.gov | nih.gov |

| LLE + SPE | Liquid-liquid extraction with ethyl acetate followed by solid-phase extraction. | Also considered a highly promising technique for purification. nih.gov | nih.gov |

| PP (Methanol/ZnSO₄) + SPE | Protein precipitation with methanol and zinc sulfate, followed by solid-phase extraction. | Found to have the best performance in a comparative study, although D₃ recovery was a challenge. nih.gov | nih.gov |

| PP (Acetonitrile) + LLE (Heptane) | Serum denaturation with acetonitrile followed by LLE using diatomaceous earth material packed plates. | A robust, high-throughput method suitable for routine clinical labs. nih.gov | nih.gov |

Research Directions and Future Perspectives

Elucidation of Additional Molecular Targets and Signaling Networks

While Calicoferol B is recognized as a vitamin D receptor (VDR) agonist, influencing pathways related to bone health, immune response, and cell growth, the full spectrum of its molecular interactions remains an active area of investigation. ontosight.ai Research is moving beyond the classical VDR-mediated genomic effects to explore non-genomic mechanisms, which involve the rapid activation of intracellular signaling molecules. mdpi.com

Network pharmacology analyses of related vitamin D compounds suggest potential interactions with a host of targets including MAPK, IGF1, and IGF1R, and involvement in critical signaling pathways like the PI3K-Akt and HIF-1 pathways. frontiersin.org Future research on this compound will likely focus on identifying its unique binding partners and mapping the complex signaling cascades it modulates, potentially revealing novel therapeutic targets for a range of diseases, including cancer and inflammatory conditions. mdpi.comnih.gov Studies are also exploring the interplay between vitamin D signaling and pain pathways, involving receptors like the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of secosteroids is a complex process involving a series of enzymatic reactions. libretexts.org In the context of vitamin D metabolism, cytochrome P450 (CYP) enzymes play a pivotal role in both the activation and inactivation of these molecules. nih.govnih.gov Key enzymes in the established vitamin D pathway include CYP2R1, CYP27A1, CYP27B1, and CYP24A1. nih.govtaylorandfrancis.com

A significant area of future research lies in identifying and characterizing novel enzymes and biosynthetic pathways that may be specific to this compound or other recently discovered secosteroids. nih.gov Studies have already demonstrated that CYP11A1 can initiate novel metabolic pathways for vitamin D3 and 7-dehydrocholesterol (B119134) (7DHC). nih.gov The challenge remains to determine if these pathways occur naturally in vivo and to explore the potential for other steroidogenic enzymes to metabolize 7DHC and related precursors. nih.gov The discovery of new enzymes could not only provide a deeper understanding of secosteroid metabolism but also offer new targets for therapeutic intervention and opportunities for chemoenzymatic synthesis. researchgate.net

Development of Advanced Synthetic Methodologies for Analogs

The total synthesis of this compound has been a significant achievement, providing a foundation for the creation of novel analogs. researchgate.netresearchgate.net The initial synthesis involved a convergent approach, coupling an aromatic A-ring with a CD-ring chiron. researchgate.netacs.org Current and future research is focused on developing more efficient and versatile synthetic strategies to generate a diverse library of this compound analogs.

These advanced methodologies include:

Chemoenzymatic Strategies: The use of enzymes in synthetic pathways offers high precision and efficiency, expanding the possibilities of traditional chemical synthesis. researchgate.net

Novel C-C Bond Formation and Reorganization Reactions: Researchers are exploring new ways to construct the core steroidal skeleton. researchgate.net

Improved Processes for Key Intermediates: Efforts are underway to develop more cost-effective and scalable syntheses of crucial building blocks, such as the D-ring/sidechain chiron. nih.govgoogle.com

These advancements will facilitate the production of analogs with modified side chains and ring structures, allowing for a systematic exploration of structure-activity relationships. acs.org

Deeper Understanding of Structure-Function Relationships

The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure. nih.gov Understanding the precise relationship between a molecule's conformation and its interaction with biological targets is crucial for designing more potent and selective therapeutic agents. nih.govnih.gov

Key areas of investigation include:

A-Ring Conformation: The conformation of the A-ring in vitamin D analogs significantly influences their biological activity, with the chair β-conformation generally associated with higher potency. nih.govcapes.gov.br

Side-Chain Flexibility: The conformation and flexibility of the side chain play a critical role in how the molecule binds to the VDR. nih.gov

Interaction with the Ligand Binding Pocket (LBP) of the VDR: Detailed analysis of the interactions between different analogs and the amino acids within the VDR's LBP provides insights into the molecular basis of their activity. nih.gov

By combining conformational analysis, X-ray crystallography, and computational docking studies, researchers aim to build comprehensive models that can predict the biological activity of novel this compound analogs. nih.govnih.gov

Investigation into Unique Biological Activities beyond Known Vitamin D Roles

While this compound shares structural similarities with vitamin D, it may possess unique biological activities that extend beyond the traditional roles of calcium and bone metabolism. ontosight.ai Originally isolated from a gorgonian coral, this compound demonstrated lethality to brine shrimp, hinting at a broader spectrum of bioactivity. oup.com

Research has shown that certain secosteroids exhibit significant inhibitory effects against various protein kinases, suggesting potential applications in cancer therapy. mdpi.com For example, this compound itself has shown inhibitory activity against several kinases including ALK, AXL, FAK, IGF1-R, MET, SRC, and VEGF-R2. mdpi.com Furthermore, some vitamin D analogs have demonstrated anti-proliferative, pro-differentiation, and anti-inflammatory effects that are comparable or even superior to those of the active form of vitamin D3. nih.gov Future studies will focus on screening this compound and its analogs against a wide range of biological targets to uncover novel therapeutic applications, such as in oncology and immunology. ontosight.ainih.govresearchgate.net

Integration of Omics Data (e.g., Metabolomics, Transcriptomics) in this compound Research

The advent of "omics" technologies offers a powerful, systems-level approach to understanding the biological effects of compounds like this compound. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive view of the molecular changes induced by this secosteroid. mdpi.comresearchgate.net

Table 1: Applications of Omics in this compound Research

| Omics Field | Application in this compound Research | Potential Insights |

|---|---|---|

| Transcriptomics | Analyzing changes in gene expression in response to this compound treatment. | Identification of VDR target genes and other affected pathways. nih.gov |

| Proteomics | Studying alterations in protein expression and post-translational modifications. | Understanding the downstream effects on cellular machinery and signaling networks. nih.gov |

| Metabolomics | Profiling changes in the cellular metabolome. | Revealing metabolic pathways modulated by this compound. |

| Multi-omics | Integrating data from multiple omics layers. | Constructing comprehensive models of this compound's mechanism of action. nih.gov |

This integrated approach will be instrumental in identifying novel biomarkers of this compound activity and elucidating its complex mechanisms of action, ultimately accelerating its development as a therapeutic agent. nih.gov

Overcoming Research Challenges in Secosteroid Investigation

The investigation of secosteroids like this compound is not without its challenges. The inherent complexity and flexibility of these molecules present hurdles in both their chemical synthesis and biological characterization. nih.gov

Key challenges include:

Analytical Measurement: The accurate measurement of secosteroid metabolites in biological samples is analytically demanding, often requiring sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). amegroups.org

High-Dimensional Data: Omics studies generate vast and complex datasets, requiring advanced computational and statistical methods for analysis to avoid overfitting and ensure robust findings. nih.govresearchgate.net

Synthesis of Complex Structures: The chemical synthesis of secosteroids and their analogs can be a multi-step and challenging process. researchgate.net

Defining In Vivo Relevance: A significant challenge is to confirm that novel biosynthetic pathways and biological activities observed in vitro are also relevant in living organisms. nih.gov

Addressing these challenges through interdisciplinary collaboration and the development of new technologies will be crucial for advancing the field of secosteroid research.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of calicoferol B, and how should data interpretation be prioritized?